molecular formula C5H7F3O2 B13162338 2,3,3-Trifluoropentanoic acid

2,3,3-Trifluoropentanoic acid

Cat. No.: B13162338
M. Wt: 156.10 g/mol
InChI Key: SCHYBEBGIKZSHL-UHFFFAOYSA-N
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Description

2,3,3-Trifluoropentanoic acid is a valuable fluorinated building block designed for research and development in medicinal and agrochemical chemistry. The incorporation of fluorine atoms, particularly a trifluoromethyl group, into organic molecules can dramatically alter their physicochemical properties, such as metabolic stability, lipophilicity, and bioavailability . This makes them crucial intermediates in the synthesis of more complex, active molecules . Researchers utilize this compound as a key precursor for the synthesis of novel compounds targeting a range of therapeutic areas and for the development of advanced crop protection agents. The strong electron-withdrawing nature of the fluorine atoms on the pentanoic acid backbone can be exploited to fine-tune the electronic characteristics of the final molecule, influencing its mechanism of action and interaction with biological targets . As a persistent environmental contaminant, research into the properties and effects of trifluoroacetic acid (TFA), a related short-chain PFAS, is ongoing, highlighting the importance of specialized fluorinated building blocks in environmental impact studies . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption. Handle with appropriate safety precautions, as fluorinated acids can be corrosive and toxic .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7F3O2

Molecular Weight

156.10 g/mol

IUPAC Name

2,3,3-trifluoropentanoic acid

InChI

InChI=1S/C5H7F3O2/c1-2-5(7,8)3(6)4(9)10/h3H,2H2,1H3,(H,9,10)

InChI Key

SCHYBEBGIKZSHL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(=O)O)F)(F)F

Origin of Product

United States

Synthetic Methodologies for 2,3,3 Trifluoropentanoic Acid and Analogous Structures

Targeted Fluorination Strategies in Pentanoic Acid Skeletons

Direct fluorination of a pentanoic acid framework is a primary strategy for synthesizing compounds like 2,3,3-trifluoropentanoic acid. This approach involves the selective replacement of hydrogen atoms or functional groups with fluorine. The choice of method—electrophilic, nucleophilic, or radical—depends on the desired regioselectivity and the nature of the starting material.

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F+"). wikipedia.org For carboxylic acid derivatives, this typically requires the formation of an enolate or a similar nucleophilic intermediate. Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor or N-Fluorobenzenesulfonimide (NFSI), are commonly employed due to their stability, safety, and effectiveness. wikipedia.orgorganic-chemistry.org

The synthesis of α-fluorinated carbonyl compounds is a well-established application of this method. nih.gov For a pentanoic acid skeleton, generating an enolate at the C2 position allows for the introduction of a fluorine atom. To achieve the 2,3,3-trifluoro substitution pattern, a multi-step process would be necessary, likely involving an unsaturated precursor or a substrate with directing functional groups. For instance, a 2-pentenoic acid derivative could be a viable starting point.

A recent development involves the use of elemental sulfur to mediate the transformation of carboxylic acids into acyl fluorides using Selectfluor. organic-chemistry.org This metal-free deoxyfluorination process operates under mild conditions and avoids the formation of acid anhydride byproducts. organic-chemistry.org While this method targets the carboxyl group, it highlights the utility of electrophilic reagents in fluorinating carboxylic acid-related structures. Mechanistic studies suggest the in-situ formation of reactive species like an S8-fluoro-sulfonium cation that mediate the fluorine transfer. organic-chemistry.org

Table 1: Examples of Electrophilic Fluorination Conditions

Substrate Type Fluorinating Reagent Mediator/Catalyst Solvent Temperature Product Type
Carboxylic Acid Selectfluor Elemental Sulfur (S8) Acetonitrile 80 °C Acyl Fluoride (B91410) organic-chemistry.org
Aryl-Alkyl Ketone Hydrogen Fluoride (HF) Iodosylbenzene Dichloromethane Room Temp. α-Fluoro-Ketone nih.gov

This table presents generalized conditions for electrophilic fluorination of relevant functional groups.

Nucleophilic fluorination relies on a fluoride ion source (e.g., alkali metal fluorides) to displace a leaving group or open an epoxide. chemrxiv.org These methods are attractive because nucleophilic fluoride sources are often inexpensive and readily available. chemrxiv.orgacs.org However, the low nucleophilicity and high basicity of the fluoride ion can present challenges, leading to competing elimination reactions. acs.org

A significant advancement in this area is the silver-catalyzed decarboxylative nucleophilic fluorination of aliphatic carboxylic acids. acs.orgacs.org This strategy allows unactivated carboxylic acids to be converted into primary, secondary, and tertiary alkyl fluorides. acs.orgacs.org The reaction proceeds under mild conditions and demonstrates good functional group tolerance, making it suitable for late-stage fluorination. acs.orgacs.org For a pentanoic acid derivative, this method could be used to introduce a fluorine atom at a specific position by starting with a precursor bearing a carboxylic acid group at that location, which is then cleaved. For example, a substituted malonic acid derivative could be a precursor for introducing a fluorine atom at the C2 position.

Palladium-catalyzed C–H fluorination using a nucleophilic fluoride source represents another modern approach. chemrxiv.org This method enables the direct conversion of inert C(sp3)–H bonds into C–F bonds, which is particularly useful for substrates like free carboxylic acids. chemrxiv.org The protocol allows for β-C(sp3)–H fluorination, which could be a key step in building the 2,3,3-trifluoro-pentanoic acid structure from a pentanoic acid starting material. chemrxiv.org

Radical fluorination involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org This approach is advantageous for its ability to functionalize unactivated C–H bonds. wikipedia.org Historically, the use of highly reactive reagents like F2 gas limited its application, but the discovery that electrophilic N–F reagents like Selectfluor and NFSI can act as fluorine atom transfer agents has led to a resurgence in this field. wikipedia.orgunacademy.com

Decarboxylative fluorination is a prominent radical-mediated method where a carboxylic acid serves as a precursor to an alkyl radical. sciengine.com This transformation can be initiated by metal catalysts (e.g., silver, manganese) or through photoredox catalysis. wikipedia.orgunacademy.comsciengine.com Visible light-promoted photoredox catalysis provides an operationally simple and redox-neutral pathway to convert a wide range of aliphatic carboxylic acids into their corresponding alkyl fluorides. nih.gov The mechanism involves the photon-induced oxidation of a carboxylate to form a carboxyl radical, which rapidly extrudes CO2. The resulting alkyl radical is then trapped by a fluorine-transfer agent to yield the fluoroalkane. nih.gov This method is highly regiospecific as the fluorine is introduced at the position previously occupied by the carboxyl group. nih.gov

Table 2: Comparison of Radical Fluorination Methods for Carboxylic Acids

Method Catalyst/Initiator Fluorine Source Key Features
Silver-Catalyzed AgNO3 Selectfluor Efficient for various aliphatic acids; proceeds via a proposed Ag(III) intermediate. researchgate.net
Photoredox Catalysis Ru(bpy)3Cl2 or Ir(ppy)3 Selectfluor or NFSI Uses visible light; operates under mild, redox-neutral conditions; broad substrate scope including primary, secondary, and tertiary acids. nih.gov

Trifluoromethylation and Perfluoroalkylation in Carboxylic Acid Synthesis

These methods involve the introduction of a –CF3 or other perfluoroalkyl group. While often used to replace a carboxyl group, certain strategies can be adapted to synthesize fluorinated carboxylic acids or their precursors.

Transition metals, particularly copper, play a crucial role in trifluoromethylation reactions. acs.org One notable method is the copper-catalyzed decarboxylative trifluoromethylation of cinnamic acid derivatives, which are structurally analogous to unsaturated carboxylic acids. researchgate.net This reaction utilizes Togni's reagent as the CF3 source to produce β-(trifluoromethyl)styrenes. researchgate.net While this specific example involves an aromatic substrate, the underlying principle of reacting an unsaturated carboxylic acid could be applied to aliphatic systems.

Another approach involves the direct transformation of benzoic acids into aryl trifluoromethyl ketones using trimethyl(trifluoromethyl)silane (TMSCF3) and an activating agent like trifluoroacetic anhydride. organic-chemistry.org This reaction proceeds through the addition-elimination of a CF3 group to an activated carboxyl group. Adapting such a method to an aliphatic skeleton like pentanoic acid would be challenging but could potentially lead to a precursor for this compound.

A powerful and modern strategy for converting carboxylic acids into trifluoromethyl-containing compounds is the merger of photoredox and transition metal catalysis. acs.orgscispace.comnih.gov This dual catalytic system enables the efficient decarboxylative trifluoromethylation of a wide array of aliphatic carboxylic acids. scispace.comnih.gov The reaction tolerates diverse functional groups and can be applied to complex molecules in late-stage functionalization. scispace.comscite.ai

The general mechanism involves the generation of an alkyl radical via photoredox-mediated decarboxylation of the starting carboxylic acid. nih.gov This radical is then captured by a copper catalyst, which facilitates the transfer of a CF3 group from a reagent such as Togni's reagent. nih.gov This method effectively replaces a carboxylic acid functional group with a trifluoromethyl group. acs.orgscispace.com To synthesize a fluorinated carboxylic acid like this compound, this reaction would be applied to a dicarboxylic acid precursor, where one carboxyl group is selectively converted to a trifluoromethyl group while the other is retained.

Table 3: Conditions for Photocatalytic Decarboxylative Trifluoromethylation

Component Example Reagent/Catalyst Role in Reaction
Photocatalyst Ir[dF(CF3)ppy]2(dtbbpy)PF6 Absorbs visible light and initiates single-electron transfer. scispace.comnih.gov
Transition Metal Catalyst Cu(dap)2Cl Mediates the C-CF3 bond formation. scispace.com
Trifluoromethyl Source Togni's Reagent Provides the trifluoromethyl group. nih.gov
Base BTMG Deprotonates the carboxylic acid. researchgate.net

Application of Electrophilic Trifluoromethylating Reagents

The direct introduction of a trifluoromethyl group (CF3) into an organic molecule is a powerful strategy for the synthesis of fluorinated compounds. Electrophilic trifluoromethylating reagents, which act as a source of "CF3+", have emerged as valuable tools for this purpose. Reagents such as S-(trifluoromethyl)diarylsulfonium salts (e.g., Umemoto's reagents) and hypervalent iodine-CF3 compounds (e.g., Togni's reagents) are widely used. tcichemicals.comchem-station.com

While the direct trifluoromethylation of a pentanoic acid derivative at the C3 position to yield this compound is not extensively documented, the reactivity of these reagents with related substrates provides insight into potential synthetic pathways. For instance, the trifluoromethylation of β-ketoesters using Togni's reagent is a well-established method. beilstein-journals.org A hypothetical approach towards a precursor of this compound could involve the trifluoromethylation of a β-ketopentanoate derivative.

Table 1: Common Electrophilic Trifluoromethylating Reagents

Reagent TypeExample(s)Typical Substrates
S-(trifluoromethyl)diarylsulfonium saltsUmemoto's reagentsArenes, alkenes, alkynes, ketoesters rsc.org
Hypervalent iodine-CF3 compoundsTogni's reagentsThiols, alcohols, phosphines, heteroarenes, β-ketoesters tcichemicals.comnih.gov
Sulfoximinium saltsShibata's reagentβ-ketoesters researchgate.net

Research has demonstrated the copper-catalyzed decarboxylative trifluoromethylation of aliphatic carboxylic acids using Togni's reagent in combination with a photoredox catalyst. nih.gov This methodology, while not directly yielding the target molecule, showcases the possibility of introducing a CF3 group into an aliphatic acid backbone. The challenge in synthesizing this compound via this route would be the selective introduction of the two additional fluorine atoms at the C2 and C3 positions.

Enantioselective and Diastereoselective Synthesis of Fluorinated Pentanoic Acids

The presence of multiple stereocenters in this compound necessitates the use of stereoselective synthetic methods to control the absolute and relative configurations of the chiral centers.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are removed. This strategy has been successfully applied to the synthesis of various chiral fluorinated molecules. Although a direct application to this compound is not readily found in the literature, analogous syntheses of chiral fluorinated carboxylic acids demonstrate the potential of this approach. For example, the diastereoselective fluorination of α-fluoro-α-substituted carboxylic acid derivatives attached to a chiral auxiliary can provide access to enantioenriched products.

Organocatalytic Strategies for Stereocontrol in Fluorination

Organocatalysis has emerged as a powerful tool for enantioselective synthesis, including fluorination reactions. Chiral amines, thioureas, and phosphoric acids have been employed as catalysts to control the stereochemical outcome of fluorination reactions. For instance, the enantioselective α-fluorination of carboxylic acids has been achieved using isothiourea catalysts in combination with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI). mdpi.com This approach could potentially be adapted for the synthesis of chiral 2-fluoropentanoic acid derivatives, which could then be further fluorinated.

Metal-Catalyzed Asymmetric Transformations Involving Fluorinated Substrates

Transition metal catalysis offers a versatile platform for asymmetric C-F bond formation. While direct metal-catalyzed asymmetric synthesis of this compound is not described, related transformations highlight the potential of this strategy. For example, metal-catalyzed asymmetric hydrogenation or reduction of a suitably functionalized and fluorinated pentenoic acid derivative could establish the desired stereocenters.

Synthetic Routes Utilizing Fluorinated Building Blocks and Precursors

An alternative to direct fluorination is the construction of the target molecule from smaller, readily available fluorinated building blocks. This approach often provides better control over the position and stereochemistry of the fluorine atoms.

Modular Construction from Readily Available Fluorinated Synthons

The synthesis of this compound can be envisioned through the assembly of smaller fluorinated synthons. For example, a C3 synthon containing the 1,1,2-trifluoroethyl moiety could be coupled with a C2 synthon representing the carboxylic acid portion. The development of synthetic methodologies utilizing fluorinated building blocks is an active area of research, driven by the increasing demand for complex fluorinated molecules in various applications. acs.orgresearchgate.net

Table 2: Potential Fluorinated Building Blocks for the Synthesis of this compound Analogs

Building BlockPotential Role in Synthesis
Ethyl 2,2-difluoroacetoacetateC4 synthon for introducing two fluorine atoms
3,3,3-TrifluoropropeneC3 synthon for introducing a trifluoromethyl group
2-Fluoroacrylic acid estersC3 synthon for introducing a fluorine atom at the α-position

Functionalization of Pre-Existing Fluorinated Aliphatic Scaffolds

The synthesis of this compound and its analogs can be effectively achieved by modifying aliphatic molecules that already contain the requisite fluorine atoms. This strategy circumvents the often-challenging direct fluorination of a pre-functionalized pentanoic acid chain. A primary method in this category is the hydrolysis of a suitable precursor, such as a fluorinated amide or ester, to yield the desired carboxylic acid.

This approach is exemplified in the synthesis of analogous compounds like 2,3,3,3-tetrafluoropropionic acid, which can be produced through the hydrolysis of N,N-dialkyl-2,3,3,3-tetrafluoropropionamide. google.comgoogle.com This reaction can proceed under either acidic or basic conditions, with or without a catalyst, offering a versatile and industrially scalable route. google.com By analogy, this compound could be synthesized from N,N-dialkyl-2,3,3-trifluoropentanamide. The reaction involves the nucleophilic attack of water or hydroxide on the carbonyl carbon of the amide, leading to the cleavage of the carbon-nitrogen bond and formation of the carboxylate, which is subsequently protonated to yield the final carboxylic acid.

Key features of this synthetic approach include:

Mild Reaction Conditions : The hydrolysis can often be carried out under relatively mild temperatures and pressures. google.com

High Purity : This method can produce high-purity products, simplifying downstream processing. google.com

Cost-Effectiveness : Utilizing readily available starting materials and reagents contributes to the economic viability of this pathway. google.com

The table below outlines a generalized reaction scheme based on analogous syntheses.

Precursor Reagents/Conditions Product Key Advantages
N,N-dialkyl-2,3,3-trifluoropentanamideAcid (e.g., HCl, H₂SO₄) or Base (e.g., NaOH); Water; HeatThis compoundSimple operation, high purity, scalable. google.com
Ethyl 2,3,3-trifluoropentanoateAcid or Base catalyzed hydrolysis; WaterThis compoundClean conversion, readily available ester precursors.

Development of Novel Reagents and Catalytic Systems for C-F Bond Formation

The direct formation of carbon-fluorine (C-F) bonds is a cornerstone of organofluorine chemistry, though it presents significant kinetic challenges. nih.gov Recent advancements have focused on creating more efficient, selective, and functional-group-tolerant reagents and catalytic systems for fluorination of aliphatic compounds. These developments are crucial for synthesizing complex molecules like this compound from non-fluorinated precursors.

Modern fluorination methods can be broadly categorized into nucleophilic and electrophilic pathways. harvard.edu

Nucleophilic Fluorination: Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion (F⁻). The primary challenge is the low nucleophilicity of fluoride in organic solvents due to strong solvation. harvard.edu

Reagents : Common sources of nucleophilic fluoride include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF). harvard.edu To enhance their reactivity and solubility, they are often used with crown ethers. harvard.edu Quaternary ammonium fluorides, such as tetrabutylammonium fluoride (TBAF), offer an alternative with improved solubility in organic media, though anhydrous conditions are often required to prevent competing elimination reactions. nih.gov

Catalytic Systems : Recent progress includes the development of silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids. researchgate.net This method allows for the conversion of a carboxylic acid group into a C-F bond using a nucleophilic fluorine source under mild, aqueous conditions, representing a significant advance in functional group tolerance. researchgate.netnih.gov

Electrophilic Fluorination: Electrophilic fluorination utilizes reagents that deliver an electrophilic fluorine equivalent ("F⁺") to a nucleophilic carbon center, such as an enolate or an organometallic species.

Reagents : A major breakthrough in this area was the development of N-F reagents. Compounds like N-fluorobenzenesulfonimide (NFSI) and N-fluorobis[(trifluoromethyl)sulfonyl]imide are effective and widely used. harvard.edu The development of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known commercially as Selectfluor®, provided a stable, effective, and user-friendly source of electrophilic fluorine. harvard.edu

Catalytic Systems : The combination of photoredox and copper catalysis has enabled the efficient decarboxylative trifluoromethylation of aliphatic carboxylic acids, showcasing the power of catalytic systems to achieve challenging transformations. nih.gov While focused on trifluoromethyl groups, the principles can inform the development of catalysts for monofluorination.

The table below summarizes key modern reagents and systems for C-F bond formation.

Category Reagent/System Description Typical Application
Nucleophilic Alkali Metal Fluorides (KF, CsF) with Crown EthersInexpensive fluoride sources with enhanced reactivity in organic solvents. harvard.eduHalogen exchange (Halex) reactions. nih.gov
Nucleophilic Tetrabutylammonium fluoride (TBAF)Soluble in organic solvents, but requires anhydrous conditions. nih.govNucleophilic substitution on alkyl halides/sulfonates.
Nucleophilic Silver (Ag)-CatalysisCatalyzes decarboxylative fluorination of carboxylic acids with Selectfluor. researchgate.netConversion of R-COOH to R-F in aqueous solutions. researchgate.net
Electrophilic N-Fluorobenzenesulfonimide (NFSI)A widely applicable N-F reagent for fluorinating a range of nucleophiles. harvard.edursc.orgFluorination of enolates and carbanions.
Electrophilic Selectfluor® (F-TEDA-BF₄)A stable, commercially available, and powerful electrophilic fluorinating agent. harvard.eduSite-selective fluorination of complex molecules.
Electrophilic PhenoFluorA reagent for the deoxyfluorination of phenols and alcohols. nih.govacs.orgConversion of hydroxyl groups to C-F bonds. acs.org

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Studies of C-F Bond Formation in Vicinal Carboxyl Groups

The formation of carbon-fluorine (C-F) bonds, particularly at the β-position relative to a carboxylic acid group, presents significant mechanistic challenges. A prominent pathway for achieving this transformation is through palladium-catalyzed β-C(sp³)–H fluorination. researchgate.netnih.gov This process circumvents the need for pre-functionalized substrates by directly converting an inert C-H bond into a C-F bond. researchgate.net

The catalytic cycle is understood to proceed through several key steps. researchgate.netchemrxiv.org Initially, the carboxylic acid directs the palladium catalyst to activate a specific C-H bond, forming a palladacycle intermediate. researchgate.netchemrxiv.org This is followed by an oxidative addition step with an external oxidant, which elevates the palladium from its Pd(II) to a Pd(IV) state. researchgate.netchemrxiv.org A subsequent ligand exchange introduces a fluoride (B91410) anion from a nucleophilic source (e.g., AgF) to the palladium center. researchgate.netresearchgate.net The final and often rate-determining step is the reductive elimination of the fluorinated product, which forms the C-F bond and regenerates the active Pd(II) catalyst. researchgate.net The high energetic barrier associated with C-F reductive elimination is a primary challenge in these reactions. researchgate.net

Alternative mechanistic possibilities have been considered, such as the formation of a β-lactone intermediate followed by a nucleophilic substitution with fluoride. However, experimental evidence suggests that this pathway is less likely and that direct fluorination on the palladium center is the predominant mechanism. researchgate.net The rational design of the oxidizing agent has proven to be a critical factor in the success of this transformation. researchgate.net

Proposed Catalytic Cycle for β-C(sp³)–H Fluorination

StepDescriptionKey IntermediateReference
1. C-H ActivationThe carboxylic acid directs the Pd(II) catalyst to activate a β-C-H bond.C-H activated palladacycle (Int-1) researchgate.netchemrxiv.org
2. Oxidative Addition (OA)An external oxidant reacts with the palladacycle, forming a Pd(IV) species.Pd(IV) intermediate (Int-2) researchgate.netchemrxiv.org
3. Ligand ExchangeA fluoride anion from a nucleophilic fluoride source displaces another ligand on the Pd(IV) center.Fluorido-Pd(IV) complex (Int-3) researchgate.net
4. Reductive Elimination (RE)The C-F bond is formed, releasing the β-fluorinated carboxylic acid product and regenerating the Pd(II) catalyst.Product + Pd(II) Catalyst researchgate.netresearchgate.net

Stereochemical Outcomes and Diastereocontrol in Synthetic Pathways

Achieving stereocontrol in the synthesis of molecules with multiple fluorine atoms, such as 2,3,3-Trifluoropentanoic acid, is a significant synthetic challenge. The spatial arrangement of the fluorine atoms and other substituents can lead to different diastereomers, which may possess distinct physical and chemical properties. The principles of diastereocontrol are often explored using related structures, such as vicinal difluoro compounds. beilstein-journals.org

One established strategy for controlling stereochemistry involves starting with a substrate of known configuration. For instance, the synthesis of erythro- and threo-diastereoisomers of dimethyl 2,3-difluorosuccinate has been achieved by treating the corresponding diastereomers of dimethyl tartrate (L-tartrate and meso-tartrate) with sulfur tetrafluoride (SF₄) and hydrogen fluoride (HF). beilstein-journals.org This demonstrates that the stereochemistry of the diol precursor can directly influence the stereochemical outcome of the final difluorinated product.

Direct fluorination of alkenes is another route, but it often suffers from poor stereoselectivity. beilstein-journals.org More advanced methods are continually being developed. These include the desymmetrization of geminal difluoroalkanes using chiral frustrated Lewis pairs, which can create chiral centers at C-F positions with high diastereoselectivity. nih.gov Furthermore, combined photocatalytic and biocatalytic (chemoenzymatic) cascade reactions have been employed to produce enantiocomplementary vicinal fluoro alcohols, which are versatile chiral building blocks for more complex fluorinated molecules. rsc.org For compounds containing trifluoromethyl groups, solvent-controlled asymmetric Strecker reactions have been developed to synthesize α-trifluoromethylated α-amino acids with high stereoselectivity. figshare.com These examples highlight the diverse strategies available for influencing the stereochemical outcomes in the synthesis of fluorinated organic compounds.

Intramolecular and Intermolecular Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group in this compound is a versatile functional handle that can participate in both intramolecular and intermolecular reactions.

Intermolecular Reactions: A fundamental intermolecular interaction for carboxylic acids is the formation of hydrogen-bonded dimers. uchicago.edu In the solid state and in nonpolar solvents, two molecules of the acid associate through strong hydrogen bonds between their carboxyl groups. The presence of the fluoroalkyl chain influences the packing and interactions with surrounding molecules, such as water. uchicago.eduacs.org Another key intermolecular reaction is the conversion of the carboxylic acid into more reactive derivatives. For example, treatment with deoxyfluorinating reagents can transform the carboxylic acid into an acyl fluoride. nih.govresearchgate.net These acyl fluorides are valuable intermediates for forming other derivatives, such as amides and esters, often under milder conditions than the parent acid. nih.govyoutube.com

Intramolecular Reactions: When a suitable reactive site exists within the same molecule, the carboxylic acid functionality can undergo intramolecular cyclization. For example, unsaturated carboxylic acids can undergo fluorocyclization reactions, where the carboxyl group acts as an internal nucleophile, attacking an activated double bond to form a fluorinated lactone. frontiersin.org The mechanism of such reactions can vary, with possibilities including initial fluorination followed by cyclization, or initial cyclization followed by fluorination. frontiersin.org Derivatives of carboxylic acids, such as amides, can also undergo intramolecular dehydrative cyclization, mediated by reagents like triflic anhydride, to form fused heterocyclic systems. nih.govresearchgate.net

Reactivity of the Carboxylic Acid Functionality

Reaction TypeDescriptionExample ProductReference
IntermolecularFormation of hydrogen-bonded dimers between two acid molecules.Dimeric Acid Complex uchicago.edu
IntermolecularConversion to an acyl fluoride using a deoxyfluorinating agent.Acyl Fluoride nih.govresearchgate.net
IntramolecularFluorocyclization of an unsaturated carboxylic acid to form a lactone.Fluorinated Lactone frontiersin.org
IntramolecularDehydrative cyclization of a carboxylic acid derivative (e.g., amide).Fused Heterocycle nih.govresearchgate.net

Investigation of Radical and Ionic Reaction Intermediates

The synthesis and transformation of fluorinated carboxylic acids can proceed through either radical or ionic intermediates, depending on the reaction conditions and reagents employed.

Radical Intermediates: Radical pathways are common in fluorination chemistry. Carboxylic acids can serve as precursors to alkyl radicals through decarboxylation. nih.govthieme-connect.com For instance, photo-decarboxylative fluorination can generate a carbon-centered radical that is subsequently trapped by a fluorine radical source. rsc.org Electrophilic fluorinating agents, such as N-fluorodibenzenesulfonimide (NFSI) and Selectfluor®, which are often used in ionic processes, can also function as fluorine atom transfer agents in radical reactions due to the relatively low bond dissociation energy of their N-F bonds. rsc.orgresearchgate.net The generation of radical intermediates provides a synthetic route that is often complementary to ionic pathways, allowing for different reactivity and selectivity. ccspublishing.org.cn

Ionic Intermediates: Ionic intermediates are central to many of the reactions discussed. The palladium-catalyzed C-H fluorination described in section 3.1 proceeds entirely through a series of charged or polarized organometallic intermediates, including the initial palladacycle and the key Pd(IV) complex. researchgate.netchemrxiv.org In other C-H fluorination reactions, a carbocation intermediate may be formed, which is then captured by a nucleophilic fluoride source. researchgate.net Intramolecular cyclizations can also involve ionic intermediates, such as when an alkene is activated by an electrophile, creating a cationic center that is subsequently attacked by the internal carboxylate nucleophile. frontiersin.org In some cases, fluorine carb-anions have also been proposed as key intermediates in the synthesis of perfluorinated compounds. fluorine1.ru The stability and subsequent reaction pathways of these ionic intermediates are crucial in determining the final product distribution.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Systems

NMR spectroscopy is a cornerstone technique for the structural analysis of organofluorine compounds. The presence of the spin-active ¹⁹F nucleus, in addition to ¹H and ¹³C, offers a powerful diagnostic tool for probing the molecular structure of 2,3,3-Trifluoropentanoic acid.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the ethyl group (CH₃-CH₂) and the single proton at the C2 position (CHF) provide key structural information. The terminal methyl (CH₃) protons at C5 are expected to appear as a triplet in the upfield region, typically around 0.9-1.2 ppm. The adjacent methylene (CH₂) protons at C4 would appear as a more complex multiplet, likely a doublet of quartets, due to coupling with both the methyl protons and the fluorine atoms at C3. The proton on the chiral center at C2 (CHF) is anticipated to be significantly downfield due to the deshielding effects of the adjacent fluorine and the carboxylic acid group, and its signal would be split into a complex multiplet by the neighboring fluorine atoms at C3 and the protons at C4. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, though its position can be concentration and solvent dependent. openstax.orglibretexts.org

The proton-decoupled ¹³C NMR spectrum provides complementary data. The carboxyl carbon (C1) is expected to resonate in the downfield region, typically between 165 and 185 δ. openstax.org The carbons bearing fluorine atoms (C2 and C3) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The C2 carbon (CHF) and C3 carbon (CF₂) signals will be split into a doublet and a triplet, respectively. The chemical shifts of these carbons will be significantly influenced by the high electronegativity of the attached fluorine atoms. The remaining carbons, C4 (CH₂) and C5 (CH₃), will appear in the upfield aliphatic region, with their signals potentially showing smaller, longer-range C-F couplings. blogspot.com

Predicted ¹H NMR Data
Proton Expected Chemical Shift (ppm)
-COOH>10 (broad singlet)
H-2 (CHF)Downfield multiplet
H-4 (CH₂)Multiplet
H-5 (CH₃)~0.9-1.2 (triplet)
Predicted ¹³C NMR Data
Carbon Expected Chemical Shift (ppm)
C1 (-COOH)165 - 185
C2 (CHF)Shielded, doublet (¹JCF)
C3 (CF₂)Shielded, triplet (¹JCF)
C4 (CH₂)Aliphatic region
C5 (CH₃)Aliphatic region

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.gov For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine at C2 and the two equivalent fluorines at C3.

The chemical shift for the CF₂ group generally falls between +80 and +140 ppm, while the CF group resonates between +140 and +250 ppm, relative to a CFCl₃ standard. ucsb.edu Therefore, the signal for the -CF₂- group at C3 and the signal for the -CHF- group at C2 can be readily distinguished.

Furthermore, spin-spin coupling will provide valuable connectivity information. The signal for the C3 fluorine atoms will be split into a doublet by the adjacent fluorine at C2. It will be further split into a triplet by the two protons on C4. The signal for the C2 fluorine atom will be split into a triplet by the two fluorine atoms at C3 and further split into a doublet by the proton at C2. This results in complex multiplet patterns that confirm the structure.

Predicted ¹⁹F NMR Data
Fluorine Environment Expected Chemical Shift Range (ppm vs CFCl₃)
F-2 (CHF)+140 to +250
F-3 (CF₂)+80 to +140

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can confirm the molecular formula C₅H₇F₃O₂.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. In ESI, the deprotonated molecule [M-H]⁻ would be a prominent ion. The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Key fragmentation pathways for short-chain carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) and the loss of water (H₂O, 18 Da) from the molecular ion. libretexts.org For fluorinated compounds, characteristic fragmentation involves the cleavage of C-C bonds and the loss of fluorocarbon fragments. Expected fragment ions for this compound would include those resulting from the loss of CO₂, cleavage of the C2-C3 bond, and subsequent fragmentation of the fluorinated alkyl chain. Analysis of perfluoropentanoic acid shows characteristic fragments resulting from the loss of CF₂ units. researchgate.netnist.gov

Predicted Mass Spectrometry Data
Ion Description
[C₅H₇F₃O₂]⁺Molecular Ion (M⁺)
[C₅H₆F₃O₂]⁻Deprotonated Molecule ([M-H]⁻)
[C₄H₇F₃]⁺Loss of COOH
[C₄H₅F₃O]⁺Loss of H₂O

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, the spectra will be dominated by vibrations associated with the carboxylic acid and the C-F bonds.

The IR spectrum is expected to show a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically in the range of 2500–3300 cm⁻¹. openstax.orgorgchemboulder.comlibretexts.org A strong, sharp absorption corresponding to the carbonyl (C=O) stretch will appear around 1710 cm⁻¹ for the hydrogen-bonded dimer. libretexts.org The C-O stretching and O-H bending vibrations will also be present in the fingerprint region. orgchemboulder.com A key feature for this molecule will be the strong absorption bands corresponding to the C-F stretching modes, which are typically found in the 1000–1400 cm⁻¹ region. nih.gov

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch will give a strong band. The C-C and C-F stretching vibrations will also be Raman active, providing further structural detail.

Characteristic Vibrational Frequencies
Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H stretch (dimer)2500–3300 (broad)
C-H stretch2850–3000
C=O stretch (dimer)~1710
C-F stretch1000–1400
C-O stretch1210-1320

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

Due to the presence of a chiral center at the C2 position, this compound can exist as a pair of enantiomers. While the spectroscopic methods discussed above confirm the connectivity, they cannot determine the absolute stereochemistry of a single enantiomer. X-ray crystallography is the definitive method for this purpose. nih.gov

Since the parent carboxylic acid may be a liquid or difficult to crystallize, it is often necessary to prepare a solid derivative. This could be achieved by forming a salt with a chiral amine or an ester with a suitable alcohol. If a single crystal of sufficient quality can be grown, X-ray diffraction analysis can provide a three-dimensional electron density map of the molecule. nih.gov This map reveals the precise spatial arrangement of all atoms, confirming not only the constitution but also the absolute configuration (R or S) at the C2 stereocenter and the preferred conformation of the pentanoyl chain. The use of fluorinated "chaperone" molecules has also been shown to aid in the crystallization of flexible acyclic compounds, which could be a viable strategy. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2,3,3-Trifluoropentanoic acid. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying relatively complex organic molecules.

By solving the Kohn-Sham equations, DFT can determine the electron density distribution, from which numerous properties can be derived. For this compound, these calculations would reveal the influence of the fluorine atoms on the molecule's geometry and electronic properties. The high electronegativity of fluorine is expected to cause significant bond polarization, particularly for the C-F bonds, and inductive effects that would influence the acidity of the carboxylic acid group.

Key parameters that would be calculated to understand the electronic structure and reactivity include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would likely show a highly positive potential around the carboxylic proton and negative potentials around the fluorine and oxygen atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

Illustrative data that could be obtained from DFT calculations on this compound is presented in the hypothetical table below.

PropertyCalculated Value (Hypothetical)Significance
HOMO Energy-8.5 eVIndicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons.
LUMO Energy-0.5 eVIndicates the energy of the lowest energy unoccupied orbital, related to the ability to accept electrons.
HOMO-LUMO Gap8.0 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment3.5 DReflects the overall polarity of the molecule, influenced by the polar C-F and C=O bonds.
pKa (calculated)~2.5The inductive effect of the fluorine atoms is expected to increase the acidity compared to pentanoic acid.

Mechanistic Pathways Probing via Transition State Analysis

Theoretical chemistry plays a vital role in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For the synthesis or reactions of this compound, transition state (TS) analysis is a key computational technique.

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By locating and characterizing the geometry and energy of transition states, chemists can:

Determine Reaction Barriers: The energy difference between the reactants and the transition state (the activation energy) determines the reaction rate.

Validate Proposed Mechanisms: By comparing the calculated activation energies for different possible pathways, the most favorable mechanism can be identified.

Understand Reaction Dynamics: Analysis of the vibrational modes of the transition state can provide information about the atomic motions involved in the bond-making and bond-breaking processes.

For instance, in a hypothetical fluorination reaction to synthesize this compound, TS analysis could be used to understand the step-by-step process, including the approach of the fluorinating agent, the formation of the C-F bond, and any subsequent rearrangements.

A hypothetical energy profile for a key step in a reaction involving this compound is shown in the table below.

SpeciesRelative Energy (kcal/mol) (Hypothetical)Description
Reactants0.0Starting materials of the reaction.
Transition State 1+15.2The energy barrier for the first step of the reaction.
Intermediate-5.7A stable species formed during the reaction.
Transition State 2+10.8The energy barrier for the second step, leading from the intermediate.
Products-20.1The final products of the reaction.

Prediction of Regioselectivity and Stereoselectivity in Fluorination Reactions

Computational chemistry is an invaluable tool for predicting the outcomes of reactions where multiple products are possible. In the synthesis of this compound, particularly during the introduction of the fluorine atoms, regioselectivity (which position reacts) and stereoselectivity (the spatial arrangement of the new bond) are critical considerations.

Theoretical models can predict these selectivities by comparing the activation energies of the transition states leading to the different possible products. The pathway with the lowest activation energy will be the most favorable, and the corresponding product will be the major one.

Factors that influence regioselectivity and stereoselectivity and can be modeled computationally include:

Steric Hindrance: The spatial arrangement of atoms can favor the approach of a reagent from a less hindered direction.

Electronic Effects: The distribution of electron density in the substrate can direct an electrophilic or nucleophilic reagent to a specific site.

Stabilization of Intermediates: The relative stabilities of any intermediates formed along the reaction pathway can influence the product distribution.

For example, in a hypothetical electrophilic fluorination of a precursor to this compound, DFT calculations could be used to model the approach of the electrophilic fluorine source to different positions on the carbon chain. By comparing the energies of the transition states for fluorination at C2 versus C3, a prediction of the regioselectivity could be made.

The following table illustrates a hypothetical computational prediction of regioselectivity in a fluorination reaction.

Product IsomerTransition State Energy (kcal/mol) (Hypothetical)Predicted Product Ratio
2-Fluoro Isomer22.5Minor
3-Fluoro Isomer18.2Major

Conformational Analysis of Polyfluorinated Aliphatic Chains

The introduction of multiple fluorine atoms into an aliphatic chain, as in this compound, has a profound impact on its conformational preferences. Fluorine is a sterically small but highly electronegative atom, leading to complex stereoelectronic interactions that govern the molecule's three-dimensional shape.

Conformational analysis using computational methods involves systematically exploring the potential energy surface as a function of bond rotations (dihedral angles). This allows for the identification of stable conformers (energy minima) and the energy barriers between them (transition states).

For this compound, key dihedral angles to consider would be around the C2-C3 and C3-C4 bonds. The interactions between the fluorine atoms and between the fluorine atoms and the carboxylic acid group would be the primary determinants of the preferred conformations. The gauche effect, where a gauche arrangement of electronegative substituents is favored over an anti arrangement, is a common feature in fluorinated alkanes and would likely play a significant role.

Understanding the conformational landscape is important as the shape of the molecule can influence its physical properties and biological activity.

A hypothetical summary of a conformational analysis for this compound is provided in the table below.

ConformerRelative Energy (kcal/mol) (Hypothetical)Key Dihedral Angle(s) (Hypothetical)Population at 298 K (%) (Hypothetical)
Conformer A (Global Minimum)0.0F-C2-C3-F = 65°65
Conformer B1.2F-C2-C3-F = 180°25
Conformer C2.5F-C2-C3-C4 = 70°10

Derivatives and Analogues of 2,3,3 Trifluoropentanoic Acid in Academic Research

Synthesis and Stereochemistry of Fluorinated Amino Acid Analogues

There is no specific information available in the scientific literature on the synthesis and stereochemistry of fluorinated amino acid analogues derived from 2,3,3-trifluoropentanoic acid.

Chemical Transformations into Other Fluorine-Containing Functional Groups

There is no specific information available in the scientific literature on the chemical transformations of this compound into other fluorine-containing functional groups.

Preparation of Chiral Fluorinated Esters, Amides, and Other Carboxylic Acid Derivatives

There is no specific information available in the scientific literature on the preparation of chiral fluorinated esters, amides, and other carboxylic acid derivatives from this compound.

Q & A

Q. What are the key considerations for synthesizing 2,3,3-trifluoropentanoic acid in a laboratory setting?

Methodological Answer: Synthesis typically involves fluorination of pentanoic acid precursors using agents like hydrogen fluoride or trifluoromethylation reagents. A common approach is the nucleophilic substitution of halogenated intermediates with fluorine sources (e.g., KF in polar aprotic solvents). Purification via recrystallization or column chromatography is critical due to the compound’s hygroscopic nature. Analytical validation (e.g., NMR, FTIR) is required to confirm purity and structure .

Q. How can NMR spectroscopy be optimized to resolve hydrogen environments in this compound?

Methodological Answer: Fluorine atoms induce complex splitting patterns due to 19F^{19}\text{F}-1H^{1}\text{H} coupling. Use high-field NMR (≥400 MHz) with deuterated solvents (e.g., DMSO-d6_6 or CDCl3_3) and decoupling techniques to suppress 19F^{19}\text{F} interference. For example, the trifluoromethyl group (CF3_3) near the carboxylic acid will split adjacent proton signals into quartets or multiplets. Refer to splitting patterns of analogous compounds (e.g., 2,3,3-trichloropentane) for guidance .

Q. What are the recommended storage conditions to preserve the stability of this compound?

Methodological Answer: Store under inert gas (argon/nitrogen) in airtight, chemically resistant containers (e.g., PTFE-lined caps) at ≤4°C. Avoid exposure to moisture and strong bases, as the carboxylic acid group may degrade or form salts. Regularly monitor purity via HPLC or titration to detect hydrolysis or decomposition .

Advanced Research Questions

Q. How does the acidity of this compound compare to non-fluorinated analogs, and what experimental designs validate this?

Methodological Answer: The electron-withdrawing effect of fluorine increases acidity. Measure pKa via potentiometric titration in aqueous or mixed solvent systems (e.g., water/DMSO). Compare with pentanoic acid and mono-/di-fluorinated analogs. Control ionic strength and temperature to minimize experimental bias. Computational methods (DFT) can corroborate trends in acid dissociation constants .

Q. What analytical challenges arise in detecting this compound in environmental samples, and how can they be mitigated?

Methodological Answer: Low environmental concentrations and matrix interference complicate detection. Use SPE (solid-phase extraction) with hydrophilic-lipophilic balance (HLB) cartridges for preconcentration. Analyze via LC-MS/MS with negative-ion electrospray ionization (ESI-) for high sensitivity. Validate with isotope-labeled internal standards (e.g., 13C^{13}\text{C}-labeled analogs) to correct for recovery losses .

Q. How do steric and electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer: Design kinetic studies comparing reaction rates with varying nucleophiles (e.g., amines, alcohols). Monitor progress via 19F^{19}\text{F} NMR or IR spectroscopy to track acyl intermediate formation. The CF3_3 group may sterically hinder nucleophilic attack while electronically activating the carbonyl. Computational modeling (e.g., transition-state analysis) can elucidate steric vs. electronic contributions .

Q. How can discrepancies in reported spectral data (e.g., 13C^{13}\text{C}13C NMR shifts) for this compound be resolved?

Methodological Answer: Cross-validate using multiple techniques:

  • X-ray crystallography for unambiguous structural confirmation.
  • 2D NMR (HSQC, HMBC) to assign carbon-proton correlations.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula. Compare data with structurally similar compounds (e.g., 5,5,5-trifluoropentanoic acid) to identify systematic shifts caused by fluorine positioning .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies involving this compound?

Methodological Answer: Use nonlinear regression models (e.g., log-logistic or probit analysis) to estimate EC50_{50} values. Validate assumptions (normality, homoscedasticity) with residual plots. For omics data (transcriptomics/metabolomics), apply false discovery rate (FDR) correction to minimize Type I errors. Tools like R/Bioconductor packages (e.g., drc, limma) are recommended .

Q. How can computational chemistry predict the environmental persistence of this compound?

Methodological Answer: Perform molecular dynamics (MD) simulations to assess hydrolysis rates under varying pH and temperature. Use QSAR models to estimate biodegradation half-lives based on functional groups (e.g., carboxyl vs. CF3_3). Experimental validation via OECD 301B ready biodegradability tests is critical for model calibration .

Tables for Key Data

Property Value/Description Reference
Molecular FormulaC5_5H7_7F3_3O2_2
CAS Number407-62-5
Key NMR Shifts (δ, ppm)1H^{1}\text{H}: 2.5–3.2 (m, CH2_2), 12.1 (s, COOH)
pKa (predicted)~2.1 (vs. 4.8 for pentanoic acid)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.